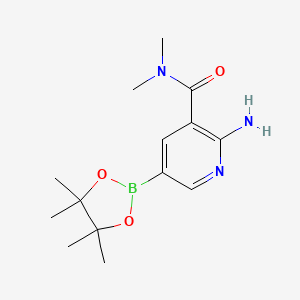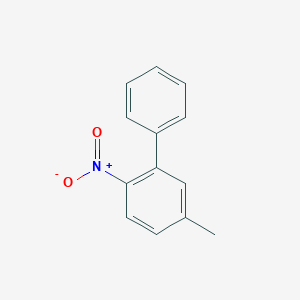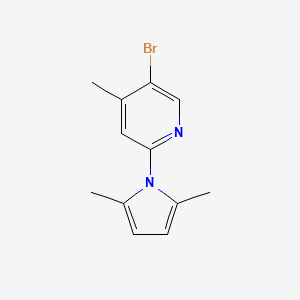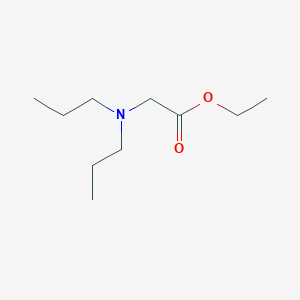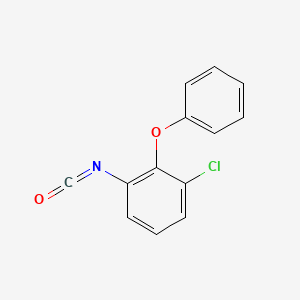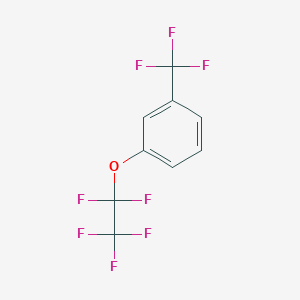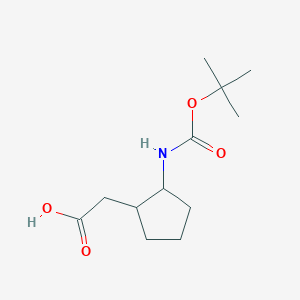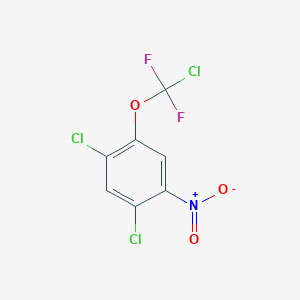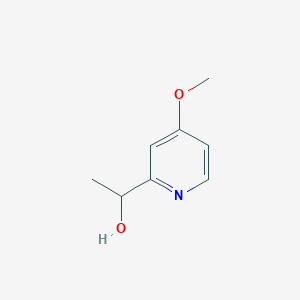![molecular formula C10H7ClF3N B6327145 2-Chloro-3-[3-(trifluoromethyl)phenyl]propionitrile CAS No. 27916-89-8](/img/structure/B6327145.png)
2-Chloro-3-[3-(trifluoromethyl)phenyl]propionitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-[3-(trifluoromethyl)phenyl]propionitrile (CTFPN) is a small organic compound with a molecular formula of C9H7ClF3N. It is a colorless liquid that is soluble in polar organic solvents and has a boiling point of 83-85 °C. CTFPN has a wide range of applications in both scientific research and industrial settings. It is used as a reagent for the synthesis of various organic compounds, as a catalyst in organic reactions, and as a starting material for pharmaceutical drugs. CTFPN is also used in the production of polymers, dyes, and other materials.
Applications De Recherche Scientifique
2-Chloro-3-[3-(trifluoromethyl)phenyl]propionitrile is used in the synthesis of various organic compounds, such as amino acids, peptides, and nucleosides. It is also used as a catalyst in organic reactions, such as the Wittig reaction, the Claisen rearrangement, and the Diels-Alder reaction. 2-Chloro-3-[3-(trifluoromethyl)phenyl]propionitrile is also used as a starting material for the production of pharmaceutical drugs, such as antibiotics, anti-cancer drugs, and anti-inflammatory drugs.
Mécanisme D'action
2-Chloro-3-[3-(trifluoromethyl)phenyl]propionitrile is a small organic compound with a molecular formula of C9H7ClF3N. It has a wide range of applications in both scientific research and industrial settings. Its mechanism of action is not fully understood, but it is believed to be involved in the formation of reactive intermediates, which can then be used in organic reactions. It is also believed to act as a catalyst for certain organic reactions, such as the Wittig reaction, the Claisen rearrangement, and the Diels-Alder reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-3-[3-(trifluoromethyl)phenyl]propionitrile are not fully understood. However, it has been shown to be non-toxic and non-mutagenic in laboratory studies. It has also been shown to have no significant effect on the growth of bacteria or yeast cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-3-[3-(trifluoromethyl)phenyl]propionitrile has several advantages for laboratory experiments. It is a colorless liquid that is soluble in polar organic solvents and has a boiling point of 83-85 °C. It is also non-toxic and non-mutagenic, making it safe to use in laboratory experiments. Additionally, 2-Chloro-3-[3-(trifluoromethyl)phenyl]propionitrile is inexpensive and can be easily synthesized. The main limitation of 2-Chloro-3-[3-(trifluoromethyl)phenyl]propionitrile is that it is not very stable and can degrade over time.
Orientations Futures
There are several potential future directions for 2-Chloro-3-[3-(trifluoromethyl)phenyl]propionitrile research. One potential direction is to further explore its mechanism of action and its effects on various biochemical and physiological processes. Additionally, further research could be conducted to explore its potential applications in the production of pharmaceutical drugs and other materials. Additionally, research could be conducted to develop new methods for synthesizing 2-Chloro-3-[3-(trifluoromethyl)phenyl]propionitrile or to improve its stability. Finally, research could be conducted to explore its potential as a catalyst for other organic reactions.
Méthodes De Synthèse
2-Chloro-3-[3-(trifluoromethyl)phenyl]propionitrile is synthesized by a two-step process. The first step is the reaction of 3-trifluoromethylphenylacetonitrile with chloroacetonitrile in the presence of a base such as sodium hydroxide or potassium hydroxide. The second step is the reaction of the resultant 2-chloro-3-(trifluoromethyl)phenylacetonitrile with propionitrile in the presence of an acid such as hydrochloric acid or sulfuric acid. The overall reaction yields 2-Chloro-3-[3-(trifluoromethyl)phenyl]propionitrile in good yield.
Propriétés
IUPAC Name |
2-chloro-3-[3-(trifluoromethyl)phenyl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3N/c11-9(6-15)5-7-2-1-3-8(4-7)10(12,13)14/h1-4,9H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUGKOJGFKPFKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CC(C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-[3-(trifluoromethyl)phenyl]propionitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



